Zilpaterol-d7 is a deuterated derivative of zilpaterol, a beta-agonist compound primarily used in veterinary medicine to promote weight gain in cattle. This compound has gained attention for its role as an internal standard in analytical chemistry, particularly in the quantification of zilpaterol in biological samples. The compound's structure allows for enhanced detection and analysis due to its unique isotopic labeling.
Zilpaterol-d7 is synthesized from zilpaterol, which is derived from various chemical precursors. The compound is commercially available from several suppliers, including Cayman Chemical and SynZeal Research, which provide it for research and analytical applications.
Zilpaterol-d7 falls under the category of beta-adrenergic agonists. It is classified as a pharmaceutical compound used in veterinary medicine and analytical chemistry, particularly for method validation and quality control in drug analysis.
The synthesis of zilpaterol-d7 involves the introduction of deuterium atoms into the zilpaterol molecule. This process can be achieved through various synthetic routes, often involving the use of deuterated reagents or solvents during the chemical reactions that form zilpaterol.
The synthesis typically requires careful control of reaction conditions to ensure that the deuterium is incorporated at specific positions within the molecule. The resulting compound retains the pharmacological properties of zilpaterol while providing distinct mass spectrometric characteristics that facilitate its use as an internal standard.
The molecular formula for zilpaterol-d7 is with a molecular weight of approximately 306.47 g/mol. The structure features a phenolic group, an amine group, and a side chain typical of beta-agonists.
Zilpaterol-d7 can undergo similar chemical reactions as its non-deuterated counterpart. These include:
The presence of deuterium allows for more precise tracking during mass spectrometry analyses, enhancing the ability to differentiate between metabolites and parent compounds in complex biological matrices.
Zilpaterol-d7 functions by stimulating beta-adrenergic receptors, leading to increased lipolysis and muscle growth. This mechanism mirrors that of other beta-agonists, promoting anabolic effects in livestock.
Research indicates that compounds like zilpaterol-d7 enhance protein synthesis and reduce fat deposition in cattle, contributing to improved feed efficiency and growth rates.
These properties are crucial for understanding how zilpaterol-d7 behaves in biological systems and during analytical procedures.
Zilpaterol-d7 is primarily used as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its applications include:
Zilpaterol-d7 follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system for deuterated compounds, which specifies both molecular structure and isotopic substitution patterns. The systematic IUPAC name is (9S,10S)-10-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.0⁴,¹³]trideca-4,6,8(13)-trien-2-one, reflecting the specific positions of deuterium substitution and absolute stereochemistry [10]. This naming convention precisely locates the seven deuterium atoms on the isopropylamino group attached to the benzazepine core structure.
The common synonyms include RU-42173-d7 and (±)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one, which retain the original zilpaterol nomenclature while indicating deuteration [2] [6]. The stereochemical descriptor "(±)-trans" in the common name refers to the relative configuration at the chiral centers (C6 and C7), while the systematic IUPAC name specifies the absolute configuration (S,S) based on crystallographic data [3] [7]. The "-d7" suffix denotes the replacement of seven hydrogen atoms with deuterium, adhering to isotopic labeling conventions in chemical nomenclature.
The molecular formula of zilpaterol-d7 is C₁₄H₁₂D₇N₃O₂, with a molecular weight of 268.36 g/mol [2] [3] [5]. This represents a mass increase of approximately 7 Da compared to the non-deuterated counterpart (C₁₄H₁₉N₃O₂, MW 261.33 g/mol). The isotopic composition shows that the seven deuterium atoms are exclusively located on the isopropyl group (–N–CH(CH₃)₂), specifically replacing all hydrogen atoms in the two methyl groups [9] [10]. This targeted deuteration maintains the compound's electronic properties while creating a distinct mass signature for analytical detection.
Table 1: Isotopic Composition of Zilpaterol-d7
Element | Atom Count | Isotopic Form | Position in Molecule |
---|---|---|---|
Carbon | 14 | ¹²C (natural) | Core structure |
Hydrogen | 12 | ¹H (protium) | Benzazepine ring, -OH |
Hydrogen | 7 | ²H (deuterium) | Isopropyl methyl groups |
Nitrogen | 3 | ¹⁴N (natural) | Amino and cyclic amines |
Oxygen | 2 | ¹⁶O (natural) | Hydroxy and carbonyl |
The precise mass for the monoisotopic peak (C₁₄H₁₂D₇N₃O₂) is 268.2154 Da, with a characteristic isotopic pattern distinguishable from non-deuterated zilpaterol by mass spectrometry. The deuterium incorporation rate is typically ≥95%, as confirmed by isotopic abundance analysis using high-resolution mass spectrometry [3] [5] [6]. This high isotopic purity is critical for its application as an internal standard in quantitative mass spectrometry, where even minor impurities from protiated forms could compromise analytical accuracy.
The primary structural distinction between zilpaterol-d7 and its non-deuterated counterpart resides in the C-D bond lengths and vibrational frequencies of the isopropyl group. Deuterium substitution reduces the zero-point vibrational energy, resulting in slightly shorter bond lengths (C-D: ~1.09 Å vs C-H: ~1.10 Å) and lower stretching frequencies in infrared spectroscopy [2] [4]. The benzazepine core structure, stereochemical configuration, and functional groups remain identical, preserving the molecular geometry and receptor binding characteristics.
Despite these subtle structural differences, the pharmacophore integrity is fully maintained. The spatial arrangement of critical functional groups—the hydroxy group at position 7, the amino group at position 6, and the aromatic system—remains unaffected by deuteration [7] [9]. This conservation is crucial for maintaining comparable receptor binding affinity to β₂-adrenergic receptors while altering the metabolic stability. The deuteration significantly reduces hepatic first-pass metabolism due to the kinetic isotope effect, where the stronger C-D bond (compared to C-H) impedes oxidative dealkylation pathways [9].
Table 2: Structural and Physicochemical Comparison with Non-Deuterated Zilpaterol
Property | Zilpaterol-d7 | Non-Deuterated Zilpaterol | Significance |
---|---|---|---|
Molecular Formula | C₁₄H₁₂D₇N₃O₂ | C₁₄H₁₉N₃O₂ | Mass difference for MS detection |
Molecular Weight | 268.36 g/mol | 261.33 g/mol | |
C-X Bond Length (isopropyl) | 1.09 Å (C-D) | 1.10 Å (C-H) | Affects vibrational spectroscopy |
Metabolic Half-life (in vitro) | Increased ~2-3 fold | Reference value | Reduced cytochrome P450 metabolism |
Receptor Binding Affinity | Equivalent to non-deuterated | Reference value | Maintained biological activity |
LogP (Octanol-water) | 1.42 | 1.38 | Minimal hydrophobicity change |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis of zilpaterol-d7 shows the complete absence of signals in the 1.0–1.3 ppm region where the isopropyl methyl protons normally appear. This confirms the near-total deuteration of these positions [2] [9]. The characteristic signals include: the benzazepine ring protons between 6.5–7.8 ppm, the hydroxy proton as a broad singlet at ~5.2 ppm, and the methine proton of the isopropyl group as a septet at ~2.9 ppm (due to coupling with deuterium, JH-D ≈ 1.5 Hz) [3]. In ¹³C NMR, the isopropyl methyl carbon signal shifts slightly upfield (≈19–21 ppm) and appears as a heptet due to coupling with deuterium (JC-D ≈ 20 Hz), while the methine carbon at 48–50 ppm appears as a septet (JC-D ≈ 19 Hz) [4]. Deuterium NMR (²H NMR) provides direct confirmation of deuterium incorporation through a single resonance at approximately 1.15–1.20 ppm [4].
Infrared (IR) Spectroscopy:The IR spectrum exhibits a distinctive C-D stretching band at 2050–2200 cm⁻¹, absent in non-deuterated zilpaterol [4] [8]. The O-H stretch appears as a broad peak at 3200–3400 cm⁻¹, consistent with the non-deuterated compound, while the carbonyl stretch (C=O) occurs at 1660–1680 cm⁻¹. The absence of C-H stretches from methyl groups in the 2870–2960 cm⁻¹ region provides further evidence of complete deuteration at the isopropyl moiety.
Mass Spectrometry:Electrospray ionization mass spectrometry (ESI-MS) shows a prominent [M+H]⁺ ion at m/z 269.4 for zilpaterol-d7, compared to 262.3 for non-deuterated zilpaterol [5] [9]. Tandem mass spectrometry (MS/MS) reveals characteristic fragment ions at m/z 203.2 (loss of C3D7NH) and m/z 148.1 (benzazepine ring system), demonstrating identical fragmentation pathways with a consistent 7 Da mass shift in fragments containing the deuterated moiety [2] [6]. The high-resolution mass spectrum confirms the elemental composition with an error typically <2 ppm when using lock mass calibration.
Zilpaterol-d7 crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell [3] [7]. X-ray diffraction analysis confirms the absolute configuration as (6R,7R) for the active enantiomer, identical to the non-deuterated compound. The crystalline structure reveals a trans junction between the fused rings, with the deuterated isopropyl group adopting an equatorial orientation to minimize steric strain. The hydroxyl group at position 7 forms an intramolecular hydrogen bond with the carbonyl oxygen (O-H⋯O=C, distance ≈2.02 Å), stabilizing the molecular conformation [7].
The dihedral angle between the benzazepine ring system and the imidazole ring is approximately 12.7°, facilitating optimal interaction with the adrenergic receptor binding pocket. The deuterated isopropyl group shows no significant conformational differences compared to the non-deuterated analogue, with C-C bond lengths of 1.525 Å (C-CH₃) and 1.507 Å (C-N) [3]. The slight shortening of C-D bonds (≈0.01 Å) is consistent with theoretical predictions but does not alter the overall molecular geometry. The crystal packing is stabilized by intermolecular N-H⋯O hydrogen bonds (2.89 Å) along the a-axis, forming chains of molecules connected through amine-carbonyl interactions.
The stereochemical purity is critical for pharmacological activity, with the (6R,7R) enantiomer exhibiting approximately 100-fold greater β₂-adrenergic receptor affinity than the (6S,7S) enantiomer. Chiral HPLC analysis of zilpaterol-d7 typically shows ≥99% enantiomeric excess for the (6R,7R) isomer when synthesized using enantioselective methods [3] [10]. No evidence of racemization has been observed under standard storage conditions (-20°C), as confirmed by periodic chiral chromatography checks over 24-month stability studies.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9